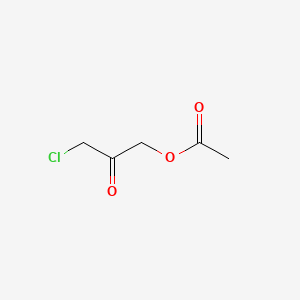

1-Acetoxy-3-chloroacetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-oxopropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-4(7)9-3-5(8)2-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMPIWIWBGHBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068221 | |

| Record name | 2-Propanone, 1-(acetyloxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40235-68-5 | |

| Record name | 1-(Acetyloxy)-3-chloro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40235-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-(acetyloxy)-3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040235685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-(acetyloxy)-3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1-(acetyloxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetoxy-3-chloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Acetoxy-3-chloroacetone from Epichlorohydrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthesis of 1-acetoxy-3-chloroacetone, a valuable intermediate in pharmaceutical synthesis, starting from the readily available precursor, epichlorohydrin. The described methodology involves the initial ring-opening of epichlorohydrin with acetic acid to yield an acetoxy chlorohydrin intermediate, followed by a selective oxidation to the target ketone. An alternative synthetic route commencing with the formation of 1,3-dichloroacetone is also discussed.

Core Synthesis Pathway: Epichlorohydrin to this compound

The primary synthetic route is a two-step process, outlined below. This pathway is favored for its directness and good overall yield.

Step 1: Synthesis of 1-Chloro-3-acetoxy-2-propanol

The first step involves the acid-catalyzed ring-opening of epichlorohydrin with acetic acid. The reaction proceeds via a nucleophilic attack of the acetate ion on one of the epoxide carbons. The use of a phase-transfer catalyst such as tetrabutylammonium bromide can facilitate this reaction.[1]

Step 2: Oxidation of 1-Chloro-3-acetoxy-2-propanol to this compound

The secondary alcohol of the intermediate, 1-chloro-3-acetoxy-2-propanol, is then oxidized to a ketone to yield the final product, this compound. A mild oxidizing agent like sodium hypochlorite in the presence of a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is effective for this transformation.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-3-acetoxy-2-propanol[1]

Materials:

-

Epichlorohydrin

-

Acetic acid

-

Tetrabutylammonium bromide

-

Acetonitrile

-

5% Potassium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a 250 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, add epichlorohydrin (4.6 g, 49.7 mmol) and acetonitrile (50 mL).

-

Add acetic acid (3.9 g, 64.9 mmol) and tetrabutylammonium bromide (161 mg, 0.5 mmol) to the flask.

-

Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and evaporate the solvent under reduced pressure.

-

To the crude product, add a 5% potassium carbonate solution (50 mL) and extract with ethyl acetate (60 mL).

-

Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate to obtain the product as a colorless liquid.

Protocol 2: Synthesis of this compound[1]

Materials:

-

1-Chloro-3-acetoxy-2-propanol

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

-

Sodium bicarbonate

-

Sodium hypochlorite solution

-

5% Sodium thiosulfate solution

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 mL three-neck flask, combine 1-chloro-3-acetoxy-2-propanol (5.0 g, 32.8 mmol), TEMPO (180 mg, 1.2 mmol), sodium bicarbonate (7.6 g, 90.5 mmol), ethyl acetate (50 mL), and water (20 mL).

-

Cool the mixture to 4°C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (3.6 g, 48.3 mmol) in water (10 mL) dropwise, maintaining the temperature at 4°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

Quench the reaction by adding a 5% sodium thiosulfate solution (20 mL).

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain a colorless oily product.

Data Presentation

Table 1: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Catalyst | Solvent | Yield | Purity (HPLC) |

| 1 | Ring-opening of Epichlorohydrin | Epichlorohydrin, Acetic Acid | Tetrabutylammonium bromide | Acetonitrile | 80.4%[1] | 98.2%[1] |

| 2 | Oxidation of 1-Chloro-3-acetoxy-2-propanol | 1-Chloro-3-acetoxy-2-propanol, Sodium hypochlorite | TEMPO | Ethyl acetate/Water | 83.0%[1] | 99.2%[1] |

Table 2: Spectroscopic Data

| Compound | 1H NMR (CDCl3, δ ppm) |

| 1-Chloro-3-acetoxy-2-propanol | 4.22 (d, J=8.0Hz, 2H), 4.10-4.06 (m, 1H), 3.69-3.59 (m, 2H), 2.78 (d, J=8.0Hz, 1H), 2.12 (s, 3H)[1] |

| This compound | 4.87 (s, 2H), 4.13 (s, 2H), 2.17 (s, 3H)[1] |

Alternative Synthetic Route

An alternative pathway to this compound involves the synthesis of 1,3-dichloroacetone as a key intermediate.

-

Ring-opening of Epichlorohydrin with HCl: Epichlorohydrin can be reacted with hydrochloric acid to yield 1,3-dichloro-2-propanol.

-

Oxidation of 1,3-dichloro-2-propanol: The resulting dichlorohydrin can be oxidized to 1,3-dichloroacetone using an oxidizing agent such as sodium dichromate in sulfuric acid. A yield of 79.6% has been reported for this step.[2]

-

Acetoxylation of 1,3-dichloroacetone: 1,3-dichloroacetone can then be converted to this compound, likely through a nucleophilic substitution reaction with an acetate salt, such as sodium acetate.

While viable, this route may be less direct than the primary pathway described.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Alternative Route Logic

Caption: Alternative synthetic route to this compound.

References

An In-depth Technical Guide to 1-Acetoxy-3-chloroacetone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-Acetoxy-3-chloroacetone. The information is intended to support research, development, and application activities involving this versatile chemical intermediate.

Chemical Identity and Physical Properties

This compound, also known as 1-acetoxy-3-chloro-2-propanone, is a functionalized ketone. It is a combustible liquid that appears as a light orange to yellow or green clear liquid.[1] The following tables summarize its key identifiers and physical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 40235-68-5[1][2] |

| Molecular Formula | C₅H₇ClO₃[2] |

| Molecular Weight | 150.56 g/mol [2] |

| IUPAC Name | (3-chloro-2-oxopropyl) acetate[2] |

| Synonyms | 1-Acetoxy-3-acetenyl Chloride, 1-Acetoxy-3-chloro-2-propanone, Chlorohydroxyacetone acetate[1][2] |

| InChI | InChI=1S/C5H7ClO3/c1-4(7)9-3-5(8)2-6/h2-3H2,1H3[2] |

| SMILES | CC(=O)OCC(=O)CCl |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Light orange to Yellow to Green clear liquid[1] |

| Purity | >95.0% (GC)[1] |

| Boiling Point | Not explicitly available, though related compounds suggest it would be over 100°C at atmospheric pressure. |

| Flash Point | 86 °C[1] |

| Density | 1.28 g/cm³ (at 20°C)[1] |

| Solubility | Information not readily available, but likely soluble in organic solvents. |

| Stability | Moisture sensitive.[1] |

Chemical Structure

The structure of this compound features a propane backbone with a ketone at the 2-position, a chlorine atom at the 3-position, and an acetoxy group at the 1-position. The presence of the α-chloro and acetoxy groups makes it a reactive and versatile building block in organic synthesis.

Experimental Protocols

Synthesis of this compound

A known synthetic route to this compound involves a two-step process starting from epichlorohydrin and acetic acid.

Step 1: Synthesis of Ethyl 3-Chloro-2-hydroxypropionate

-

Materials: Epichlorohydrin, acetonitrile, acetic acid, tetrabutylammonium bromide.

-

Procedure: In a 250 mL three-neck flask, combine epichlorohydrin (4.6 g, 49.7 mmol) and acetonitrile (50 mL). Add acetic acid (3.9 g, 64.9 mmol) and tetrabutylammonium bromide (161 mg, 0.5 mmol). Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, evaporate the solvent under reduced pressure. Dissolve the crude product in a 5% potassium carbonate solution (50 mL) and extract with ethyl acetate (60 mL). Concentrate the organic phase to yield ethyl 3-chloro-2-hydroxypropionate as a colorless liquid.

Step 2: Oxidation to Ethyl 3-Chloro-2-oxopropanoate (this compound)

-

Materials: Ethyl 3-chloro-2-hydroxypropionate, TEMPO, sodium bicarbonate, ethyl acetate, water, sodium hypochlorite solution, 5% sodium thiosulfate solution, anhydrous sodium sulfate.

-

Procedure: In a 250 mL three-neck flask, add ethyl 3-chloro-2-hydroxypropionate (5.0 g, 32.8 mmol), TEMPO (180 mg, 1.2 mmol), sodium bicarbonate (7.6 g, 90.5 mmol), ethyl acetate (50 mL), and water (20 mL). Cool the mixture to 4°C. Add a solution of sodium hypochlorite (3.6 g, 48.3 mmol) in water (10 mL) dropwise. Stir the mixture for 30 minutes at the same temperature after the addition is complete. Quench the reaction by adding a 5% sodium thiosulfate solution (20 mL). Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation to obtain this compound as a colorless oily product.

Analytical Characterization

While specific, publicly available spectra for this compound are limited, characterization would typically involve the following techniques. Predicted spectral data and data from similar compounds are provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the acetyl methyl protons, a singlet for the methylene protons adjacent to the chlorine, and a singlet for the methylene protons adjacent to the ester oxygen.

-

Predicted ¹H NMR (CDCl₃): δ ~2.2 ppm (s, 3H, -C(O)CH₃), δ ~4.3 ppm (s, 2H, -CH₂Cl), δ ~4.8 ppm (s, 2H, -OCH₂C(O)-).

-

-

¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms in different chemical environments.

-

Predicted ¹³C NMR (CDCl₃): δ ~20 ppm (-C(O)CH₃), δ ~45 ppm (-CH₂Cl), δ ~68 ppm (-OCH₂C(O)-), δ ~170 ppm (-C(O)O-), δ ~200 ppm (C=O).

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl groups (ketone and ester) and the C-Cl bond.

-

Expected IR Absorptions: ~1750 cm⁻¹ (C=O, ester), ~1730 cm⁻¹ (C=O, ketone), ~1230 cm⁻¹ (C-O, ester), ~750 cm⁻¹ (C-Cl).

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the acetoxy group and the chloromethyl group.

Reactivity and Applications

This compound is a reactive α-haloketone. The presence of the carbonyl group activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic substitution.

A key reaction of α-haloketones is the Favorskii rearrangement , which occurs in the presence of a base to yield carboxylic acid derivatives. This rearrangement proceeds through a cyclopropanone intermediate.

Due to its reactive nature, this compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals. For instance, it is a precursor in the synthesis of 2-dimethylaminomethyl-4-hydroxymethylthiazole, an important intermediate for the H₂ receptor antagonist, nizatidine.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1] It is also suspected of causing genetic defects.[1] Personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] Store in a cool, dark place under an inert atmosphere, as it is sensitive to moisture.[1]

References

1-Acetoxy-3-chloroacetone CAS number 40235-68-5

An In-Depth Technical Guide to 1-Acetoxy-3-chloroacetone (CAS Number: 40235-68-5)

This technical guide provides a comprehensive overview of this compound, a key organic intermediate. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also suspected of causing genetic defects and causes severe skin burns and eye damage.[1][2] The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 40235-68-5 | [1][2][3] |

| Molecular Formula | C₅H₇ClO₃ | [1][2][3] |

| Molecular Weight | 150.56 g/mol | [1][2][3] |

| IUPAC Name | (3-chloro-2-oxopropyl) acetate | N/A |

| Synonyms | 1-Acetoxy-3-acetenyl Chloride, 1-Acetoxy-3-chloro-2-propanone | [1][2] |

| Appearance | Light orange to Yellow to Green clear liquid | [1][2][3] |

| Purity | >95.0% (GC) | [1][2][3] |

| Boiling Point | 200.9°C at 760 mmHg | [4] |

| Flash Point | 86 °C | [5] |

| Density | 1.223 g/cm³ | [4] |

| Specific Gravity (20/20) | 1.28 | [5] |

| Refractive Index | 1.45 | [5] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [2] |

| Conditions to Avoid | Moisture Sensitive | [2] |

Synthesis of this compound

A known method for the preparation of this compound involves a two-step process starting from epichlorohydrin and acetic acid.[6]

Experimental Protocol

Step 1: Preparation of Ethyl 3-Chloro-2-hydroxypropionate [6]

-

To a 250mL three-neck flask, add epichlorohydrin (4.6g, 49.7mmol) and acetonitrile (50mL).

-

Add acetic acid (3.9g, 64.9mmol) and tetrabutylammonium bromide (161mg, 0.5mmol).

-

Heat the mixture to reflux.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Add a 5% potassium carbonate solution (50mL) to the crude product and extract with ethyl acetate (60mL).

-

Concentrate the organic phase to obtain the product as a colorless liquid (yield: 6.1g, 80.4%; HPLC purity: 98.2%).

Step 2: Preparation of this compound [6]

-

In a 250mL three-neck flask, combine ethyl 3-chloro-2-hydroxypropionate (5.0g, 32.8mmol), TEMPO (180mg, 1.2mmol), sodium bicarbonate (7.6g, 90.5mmol), ethyl acetate (50mL), and water (20mL).

-

Cool the system to 4°C.

-

Add a solution of sodium hypochlorite (3.6g, 48.3mmol) in water (10mL) dropwise.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

Add a 5% sodium thiosulfate solution (20mL).

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Concentrate the solution and distill under reduced pressure to obtain the final product as a colorless oily product (yield: 4.1g, 83.0%; HPLC purity: 99.2%).

Synthetic Workflow Diagram

Caption: Synthesis of this compound from epichlorohydrin.

Application in Drug Development: Synthesis of Nizatidine

This compound is a crucial intermediate in the synthesis of Nizatidine, a potent H2 receptor antagonist used to inhibit gastric acid secretion.[6] It serves as a key building block in the Hantzsch thiazole synthesis to construct the central thiazole ring of a Nizatidine precursor.[7]

Conceptual Experimental Workflow

The synthesis of the Nizatidine precursor, 2-dimethylaminomethyl-4-hydroxymethylthiazole, involves the reaction of this compound with 2-(dimethylamino)thioacetamide.[7] This reaction is a variation of the Hantzsch thiazole synthesis.

Logical Relationship Diagram

Caption: Role of this compound in Nizatidine precursor synthesis.

Analytical Methods

The purity of this compound is typically assessed by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2][3][6][8] While specific, validated analytical methods are not detailed in the available literature, the following tables provide suggested starting parameters for method development.

Suggested GC Method Parameters

| Parameter | Suggested Value |

| Column | Phenyl-methyl polysiloxane (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Start at 80°C, ramp to 250°C at 10°C/min |

Suggested HPLC Method Parameters

| Parameter | Suggested Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | UV at 210 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

Biological Activity and Signaling Pathways

There is currently no scientific literature available that describes the specific biological activity or the involvement of this compound in any signaling pathways. Its primary significance in the field of drug development is as a synthetic intermediate for the construction of more complex, pharmacologically active molecules such as Nizatidine. Therefore, a diagram of a signaling pathway involving this compound cannot be provided. The toxicological properties of the related class of α-haloketones suggest that they can be reactive molecules, but specific studies on this compound are lacking.[4]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[1][2]

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. |

| Flammability | H227: Combustible liquid. |

Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of exposure or concern, get medical advice/attention. Store in a well-ventilated place. Keep cool. Dispose of contents/container to an approved waste disposal plant.[1]

References

- 1. Nizatidine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0037474B1 - Process for the preparation of 1-acetoxy-3-chloro-pentanone-4 - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. synarchive.com [synarchive.com]

- 6. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3-chloro-2-oxopropyl) acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloro-2-oxopropyl) acetate, also commonly known as 1-Acetoxy-3-chloroacetone, is a reactive organic compound with the chemical formula C₅H₇ClO₃. Its structure features a ketone functional group with a chlorine atom and an acetoxy group on adjacent carbons. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and its notable application as a precursor in the synthesis of the histamine H₂ receptor antagonist, Nizatidine. Additionally, it touches upon the compound's potential biological activities.

Chemical and Physical Properties

(3-chloro-2-oxopropyl) acetate is a combustible liquid that appears light orange to yellow or green. It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage. It is also suspected of causing genetic defects. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (3-chloro-2-oxopropyl) acetate | [1] |

| CAS Number | 40235-68-5 | [2] |

| Molecular Formula | C₅H₇ClO₃ | [2] |

| Molecular Weight | 150.56 g/mol | [2] |

| Appearance | Light orange to Yellow to Green clear liquid | |

| Boiling Point | 200.9 °C at 760 mmHg | [1] |

| Flash Point | 86.4 °C | [1] |

| Density | 1.223 g/cm³ | [1] |

| InChI Key | LCMPIWIWBGHBOY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)OCC(=O)CCl | [1] |

Synthesis of (3-chloro-2-oxopropyl) acetate

A representative method for the synthesis of (3-chloro-2-oxopropyl) acetate involves the reaction of epichlorohydrin with acetic acid. This two-step process begins with the formation of an intermediate, which is then oxidized to yield the final product.

Experimental Protocol: Synthesis from Epichlorohydrin

Step 1: Preparation of Ethyl 3-Chloro-2-hydroxypropionate

-

To a 250 mL three-neck flask, add epichlorohydrin (4.6 g, 49.7 mmol) and acetonitrile (50 mL).

-

Add acetic acid (3.9 g, 64.9 mmol) and tetrabutylammonium bromide (161 mg, 0.5 mmol) to the flask.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.[3]

Step 2: Oxidation to (3-chloro-2-oxopropyl) acetate

Note: The direct oxidation of the product from Step 1 to (3-chloro-2-oxopropyl) acetate is a subsequent step. A general oxidation protocol for a similar substrate is provided below, which may be adapted.

-

In a 250 mL three-neck flask, combine the crude product from the previous step, TEMPO (a catalytic oxidant), and sodium bicarbonate in a mixture of ethyl acetate and water.

-

Cool the mixture to approximately 4 °C.

-

Slowly add a solution of sodium hypochlorite in water dropwise to the reaction mixture.

-

After the reaction is complete, as monitored by TLC, the organic solvent is removed under reduced pressure.

-

The crude product is then subjected to an aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

-

The organic phase is concentrated to yield the final product.

Application in Drug Development: Synthesis of a Nizatidine Intermediate

A significant application of (3-chloro-2-oxopropyl) acetate is in the pharmaceutical industry as a key building block for the synthesis of Nizatidine, a potent histamine H₂ receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease.[4][5] (3-chloro-2-oxopropyl) acetate is utilized in the Hantzsch thiazole synthesis to construct the central thiazole ring of a crucial Nizatidine intermediate, 2-(dimethylaminomethyl)-4-(hydroxymethyl)thiazole.

Experimental Protocol: Hantzsch Thiazole Synthesis of a Nizatidine Intermediate

This protocol describes a representative synthesis of a thiazole intermediate using an α-haloketone and a thioamide.

Materials:

-

(3-chloro-2-oxopropyl) acetate

-

Dimethylaminothioacetamide hydrochloride

-

Ethanol

-

Sodium carbonate solution

Procedure:

-

Dissolve Dimethylaminothioacetamide hydrochloride in ethanol in a round-bottom flask.

-

Add (3-chloro-2-oxopropyl) acetate to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture by adding a sodium carbonate solution, which may cause the product to precipitate.[6]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then a non-polar solvent (e.g., ether) to remove impurities.

-

The resulting intermediate, 2-(dimethylaminomethyl)-4-(acetoxymethyl)thiazole, can then be hydrolyzed to 2-(dimethylaminomethyl)-4-(hydroxymethyl)thiazole, a key precursor for Nizatidine.

Biological Activity

While the primary utility of (3-chloro-2-oxopropyl) acetate is as a synthetic intermediate, related α-haloketones and ketone bodies have been noted for their biological activities.

Cytostatic and Anti-inflammatory Effects:

Compounds containing the α-haloketone motif have been reported to exhibit cytostatic and anti-inflammatory properties. The electrophilic nature of the carbon bearing the halogen allows these molecules to act as alkylating agents, which can potentially interact with biological nucleophiles such as amino acid residues in proteins. This reactivity is likely the basis for their observed biological effects.

Ketone bodies, more generally, have been shown to function as signaling molecules with anti-inflammatory properties.[7] For instance, the ketone body β-hydroxybutyrate (BHB) can inhibit inflammatory responses by activating specific receptors or modulating intracellular signaling pathways, such as the NF-κB pathway.[7] While the specific mechanisms for (3-chloro-2-oxopropyl) acetate have not been elucidated, its structural features suggest it may interact with similar biological targets.

Visualizations

The following diagrams illustrate the key synthetic pathway involving (3-chloro-2-oxopropyl) acetate.

Caption: A workflow diagram of the Hantzsch thiazole synthesis.

Caption: Overall synthesis pathway from (3-chloro-2-oxopropyl) acetate to Nizatidine.

Conclusion

(3-chloro-2-oxopropyl) acetate is a valuable and versatile chemical intermediate, with its most prominent role being in the synthesis of the widely used pharmaceutical, Nizatidine. Its reactivity, stemming from the presence of both a ketone and an α-chloro group, makes it an ideal substrate for the Hantzsch thiazole synthesis. While its own biological activity is not extensively studied, its structural motifs suggest potential for cytostatic and anti-inflammatory effects, warranting further investigation. The synthetic protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. US4777260A - Synthesis of nizatidine intermediate - Google Patents [patents.google.com]

- 5. Nizatidine synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetoxy-3-chloroacetone: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetoxy-3-chloroacetone, a versatile chemical intermediate. The document details its nomenclature, physicochemical properties, and key synthetic methodologies. Particular emphasis is placed on its role in the synthesis of pharmaceutical intermediates.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided in Table 1 to facilitate accurate identification and sourcing.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier | Source |

| Systematic Name | 1-Acetoxy-3-chloropropan-2-one | IUPAC |

| (3-chloro-2-oxopropyl) acetate | IUPAC | |

| 2-Propanone, 1-(acetyloxy)-3-chloro- | Chemical Abstracts Service | |

| Common Names | This compound | TCI, Fisher Scientific, etc.[1] |

| 3-Chloro-2-oxopropyl acetate | PubChem[2] | |

| Chlorohydroxyacetone acetate | PubChem[2] | |

| 1-Acetyloxy-3-chloroacetone | PubChem[2] | |

| CAS Number | 40235-68-5 | Chemical Abstracts Service[2] |

| Beilstein Registry No. | 1759066 | Beilstein Handbook[2] |

| PubChem CID | 38413 | PubChem[2] |

| MDL Number | MFCD00191365 | TCI[3] |

| Other Synonyms | 1-Acetoxy-3-acetenyl Chloride | TCI[3] |

| 1-Acetoxy-3-chloro-2-propanone | TCI[3] | |

| 1-chloro-3-acetoxyacetone | PubChem[2] | |

| 1-chloro-3-acetoxypropanone | PubChem[2] | |

| 3-chloro-2-oxopropylacetate | PubChem[2] | |

| Acetic acid, chloroacetylmethyl ester | PubChem[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H7ClO3 | PubChem[2] |

| Molecular Weight | 150.56 g/mol | PubChem[2] |

| Appearance | Colorless to light yellow or light orange to green clear liquid | TCI, HENAN SUNLAKE[3][4] |

| Boiling Point | 200.9 °C at 760 mmHg | Alfa Chemistry[5] |

| Density | 1.223 g/cm³ | Alfa Chemistry[5] |

| Flash Point | 86.4 °C | Alfa Chemistry[5] |

| Refractive Index | 1.45 | TCI |

| Purity | >95.0% (GC) | TCI[3] |

| Solubility | Soluble in water | ICSC[6] |

| Storage | Room temperature, recommended in a cool and dark place (<15°C), under inert gas. Moisture sensitive. | TCI |

Experimental Protocols

Synthesis of this compound

A two-step synthesis protocol for this compound has been reported, starting from epichlorohydrin and acetic acid.[7]

Step 1: Preparation of Ethyl 3-Chloro-2-hydroxypropionate

-

To a 250 mL three-neck flask, add epichlorohydrin (4.6 g, 49.7 mmol) and acetonitrile (50 mL).

-

Add acetic acid (3.9 g, 64.9 mmol) and tetrabutylammonium bromide (161 mg, 0.5 mmol).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Add the crude product to a 5% potassium carbonate solution (50 mL) and extract with ethyl acetate (60 mL).

-

Concentrate the organic phase to obtain the product as a colorless liquid.

-

Yield: 6.1 g (80.4%)

-

Purity (HPLC): 98.2%

-

¹H NMR (CDCl₃): δ 4.22 (d, J=8.0Hz, 2H), 4.10-4.06 (m, 1H), 3.69-3.59 (m, 2H), 2.78 (d, J=8.0Hz, 1H), 2.12 (s, 3H).[7]

-

Step 2: Preparation of this compound (as Ethyl 3-Chloro-2-oxopropanoate)

Note: The source refers to the product of this step as Ethyl 3-Chloro-2-oxopropanoate, which is a synonym for this compound.

-

In a 250 mL three-neck flask, combine ethyl 3-chloro-2-hydroxypropionate (5.0 g, 32.8 mmol), TEMPO (180 mg, 1.2 mmol), sodium bicarbonate (7.6 g, 90.5 mmol), ethyl acetate (50 mL), and water (20 mL).

-

Cool the mixture to 4°C.

-

Add a solution of sodium hypochlorite (3.6 g, 48.3 mmol) in water (10 mL) dropwise.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

Quench the reaction by adding a 5% sodium thiosulfate solution (20 mL).

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Concentrate the organic phase and distill the residue under reduced pressure to obtain the final product as a colorless oily liquid.

-

Yield: 4.1 g (83.0%)

-

Purity (HPLC): 99.2%

-

¹H NMR (CDCl₃): δ 4.87 (s, 2H), 4.13 (s, 2H), 2.17 (s, 3H).[7]

-

Synthetic Applications and Logical Relationships

A significant application of this compound is in the synthesis of heterocyclic compounds, which are important scaffolds in medicinal chemistry. One notable example is its use as a key intermediate in the preparation of 2-dimethylaminomethyl-4-hydroxymethylthiazole, a precursor to the H2 receptor antagonist, Nizatidine.[7]

The general reactivity of α-haloketones, such as this compound, involves nucleophilic substitution at the α-carbon. This reactivity is central to the Hantzsch thiazole synthesis, a classical method for preparing thiazole rings. In this reaction, an α-haloketone reacts with a thioamide.

Below is a DOT script and the corresponding diagram illustrating the synthetic workflow from this compound to the Nizatidine intermediate.

Biological Signaling and Reactivity

While this compound is a valuable synthetic intermediate, a specific biological signaling pathway directly involving this compound has not been identified in the reviewed literature. Its biological activity is likely dominated by its reactivity as an α-haloketone.

α-Haloketones are known to be reactive towards nucleophiles, including those present in biological systems such as the side chains of amino acids in proteins (e.g., cysteine, histidine). The electrophilic α-carbon can undergo nucleophilic substitution, potentially leading to covalent modification of proteins and enzyme inhibition. For instance, the related compound chloroacetone has been shown to be an active-site-directed inhibitor of aliphatic amidase from Pseudomonas aeruginosa.[8]

The general mechanism of action for α-haloketones as potential enzyme inhibitors is illustrated in the following diagram. This represents a conceptual pathway of covalent modification rather than a specific signaling cascade.

References

- 1. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. 2-Propanone, 1-(acetyloxy)-3-chloro- | C5H7ClO3 | CID 38413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 40235-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound, CasNo.40235-68-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CHLOROACETONE [training.itcilo.org]

- 7. Page loading... [guidechem.com]

- 8. Chloroacetone as an active-site-directed inhibitor of the aliphatic amidase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 1-Acetoxy-3-chloroacetone (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 1-Acetoxy-3-chloroacetone, a key organic intermediate. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physical Properties

This compound is a colorless to light yellow oily liquid.[1] Its key physical properties, boiling point and density, are summarized in the table below. These values are critical for a range of applications, from reaction setup and purification to formulation and quality control.

| Physical Property | Value | Conditions |

| Boiling Point | 200.9°C | at 760 mmHg[2] |

| Density | 1.223 g/cm³ | Not specified |

| Specific Gravity | 1.28 | 20/20 °C |

Experimental Protocols

The following sections detail standardized methodologies for the determination of boiling point and density for liquid compounds such as this compound.

Boiling Point Determination by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] The distillation method is a common and accurate technique for this measurement.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus.

-

Place a measured volume of the liquid (at least 5 mL) into the distillation flask and add a few boiling chips.[3]

-

Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the distillation flask.

-

Record the temperature when the liquid is boiling and the condensing vapor ring is stable on the thermometer bulb. This temperature is the boiling point.[4]

-

It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.[3]

Density Determination

Density is the mass per unit volume of a substance. For a liquid, it can be determined by measuring the mass of a known volume.

Apparatus:

-

Graduated cylinder or pycnometer

-

Analytical balance

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.[1][5]

-

Add a specific volume of the liquid (e.g., 10 mL) to the graduated cylinder. Record the exact volume.[1][5]

-

Measure and record the mass of the graduated cylinder containing the liquid.[1][5]

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[1]

-

Calculate the density by dividing the mass of the liquid by its volume.

-

For higher accuracy, a pycnometer (a flask with a specific, accurately known volume) can be used in place of a graduated cylinder.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid chemical.

Caption: Experimental workflow for determining boiling point and density.

References

Navigating the Hazards of a Potent Intermediate: A Technical Guide to 1-Acetoxy-3-chloroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of α-Halo Ketones

In the landscape of pharmaceutical development and complex organic synthesis, α-halo ketones are indispensable intermediates. Their unique bifunctional nature, possessing both an electrophilic carbonyl carbon and a highly reactive α-carbon bearing a halogen, makes them powerful synthons for constructing complex molecular architectures, particularly heterocyclic scaffolds common in drug candidates. 1-Acetoxy-3-chloroacetone (CAS No. 40235-68-5) is a prime example of such a key building block. It serves as a crucial intermediate in the synthesis of pharmaceuticals like the H2 receptor antagonist nizatidine, used to treat gastrointestinal disorders.[1]

However, the very chemical reactivity that makes these compounds valuable also renders them significant laboratory hazards. As potent alkylating agents, α-halo ketones can react readily with biological nucleophiles, such as DNA and proteins, posing substantial health risks.[2] this compound is classified as harmful if swallowed, inhaled, or in contact with skin; it causes severe skin burns and eye damage and is suspected of causing genetic defects.[3] This guide, therefore, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded understanding of the hazards of this compound. It aims to empower researchers with the knowledge to not just follow safety protocols, but to understand the chemical principles that underpin them, thereby fostering a proactive culture of safety.

Section 1: Understanding the Inherent Reactivity and Associated Hazards

The hazardous nature of this compound is a direct consequence of its molecular structure. The presence of the electron-withdrawing carbonyl group significantly enhances the electrophilicity of the adjacent carbon atom bonded to the chlorine. This inductive effect polarizes the carbon-chlorine bond, making the α-carbon highly susceptible to nucleophilic attack.[4] This is the fundamental reason it is a potent alkylating agent.

This inherent reactivity leads to a specific and severe hazard profile, as classified under the Globally Harmonized System (GHS).

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |

| Flammable Liquids | Category 4 | H227: Combustible liquid. |

Source: Tokyo Chemical Industry Co., Ltd. SDS[5]

The signal word for this compound is "Danger" .[6] The associated pictograms are:

Causality of Hazards:

-

Corrosivity and Burns (H314/H318): The high reactivity towards nucleophiles means that upon contact with skin, eyes, or mucous membranes, this compound can rapidly alkylate water, proteins, and other biomolecules, leading to immediate and severe tissue damage and chemical burns.

-

Toxicity (H302, H312, H332): If absorbed into the bloodstream via ingestion, skin contact, or inhalation, its alkylating properties can cause systemic damage to cells and organs.

-

Mutagenicity (H341): The suspicion of causing genetic defects stems from its ability to alkylate the nucleophilic sites on DNA bases. This can lead to mutations during DNA replication, a primary mechanism of carcinogenicity. This places it in a category of compounds that must be handled with extreme prejudice to avoid any level of exposure.

Section 2: A Framework for Safe Handling: From Procurement to Disposal

A self-validating system of safety protocols is one where each step is designed to anticipate and mitigate the inherent risks of the next. The following workflow provides a comprehensive approach to managing this compound in a research setting.

Caption: A comprehensive workflow for the safe handling of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize all routes of exposure.

-

Engineering Controls: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood to prevent inhalation of its vapors.[6] An emergency shower and eyewash station must be immediately accessible.

-

Personal Protective Equipment (PPE): A layered approach to PPE is mandatory.

-

Gloves: Use double-gloving, with a robust outer glove (e.g., butyl rubber or Viton) over a standard nitrile inner glove. Inspect gloves for any signs of degradation or puncture before each use.

-

Eye Protection: Chemical splash goggles are required at all times. When there is a significant splash risk, a face shield should be worn in addition to goggles.[6]

-

Body Protection: A flame-resistant lab coat, fully fastened, is required. Ensure clothing covers all exposed skin.

-

Storage and Transport

-

Storage: Store this compound in a tightly sealed, clearly labeled container. It should be kept in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[6] Store in a locked, dedicated cabinet for corrosive and toxic materials, segregated from incompatible substances like bases and oxidizing agents.

-

Transport: When moving the chemical within the laboratory, use a secondary containment carrier (e.g., a rubber bucket or plastic tote) to prevent spills in case the primary container is dropped or breaks.

Section 3: Experimental Protocol: Hantzsch Thiazole Synthesis

To contextualize these safety principles, we will examine a representative procedure: the Hantzsch synthesis of 2-amino-4-methylthiazole from chloroacetone (a close structural analog of this compound) and thiourea. This classic reaction highlights the handling of a reactive α-halo ketone.

Reaction:

Methodology (Adapted from Organic Syntheses) [5]

Pre-Reaction Safety Briefing: This procedure involves a highly reactive and toxic α-halo ketone and an exothermic reaction. All steps must be performed in a chemical fume hood with appropriate PPE. The addition of chloroacetone must be controlled to manage the exotherm.

-

Reagent Preparation: In a 500-mL flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, suspend thiourea (76 g, 1 mole) in water (200 mL).

-

Causality Note: Using water as a diluent helps to control the reaction rate and dissipate heat from the exothermic reaction, preventing it from becoming violent.[5]

-

-

Controlled Addition: Begin stirring the suspension. Add chloroacetone (92.5 g, 1 mole) dropwise from the dropping funnel over a period of 30 minutes.

-

Causality Note: The slow, controlled addition is critical. A rapid addition would cause a significant exotherm, potentially leading to boiling over and release of the hazardous chloroacetone.

-

-

Reaction: The temperature will rise as the reaction proceeds and the thiourea dissolves. After the addition is complete, heat the yellow solution to reflux for two hours.

-

Workup - Quenching and Extraction: Cool the reaction mixture in an ice bath. While stirring, cautiously add solid sodium hydroxide (200 g) in portions, ensuring the flask remains cool.

-

Causality Note: The addition of a strong base is highly exothermic and must be done with external cooling to prevent uncontrolled boiling. This step neutralizes the acid formed and deprotonates the product for extraction.

-

-

Extraction & Drying: Separate the upper oily layer. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over solid sodium hydroxide, and filter.

-

Purification & Waste: Remove the ether by distillation and purify the product by vacuum distillation.

-

Waste Management Note: All aqueous waste will contain residual chloroacetone and must be collected as hazardous waste. The sodium hydroxide used for drying is now contaminated and must also be disposed of as solid hazardous waste.

-

Section 4: Emergency Response and Decontamination

Preparedness is paramount. Before beginning any work, ensure all personnel are aware of the location of safety equipment and the following procedures.

| Exposure Route | First Aid Procedure |

| Inhalation | Immediately move the affected person to fresh air. Call for immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Spill Management:

-

Evacuate: Alert personnel in the immediate area and evacuate.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: For small spills within the fume hood, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the liquid.

-

Neutralize/Decontaminate: Once absorbed, the material can be cautiously treated with a solution of sodium bicarbonate to neutralize any acidity, followed by collection into a sealed, labeled hazardous waste container.

-

Clean: Decontaminate the spill area and any affected equipment with a detergent solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.

Conclusion: A Mandate for Vigilance

This compound and related α-halo ketones are powerful tools in the arsenal of the synthetic chemist, enabling the creation of novel therapeutics and complex molecules. However, their utility is inextricably linked to their hazardous reactivity. A thorough understanding of the chemical principles driving this reactivity is not an academic exercise; it is the foundation of safe laboratory practice. By integrating this knowledge with rigorous adherence to engineering controls, personal protective equipment, and emergency preparedness, researchers can mitigate the risks and harness the synthetic potential of this important class of intermediates responsibly.

References

-

Byers, J. R., & Dickey, J. B. (1939). 2-AMINO-4-METHYLTHIAZOLE. Organic Syntheses, 19, 10. doi:10.15227/orgsyn.019.0010. Available at: [Link]

-

Wikipedia. (2023). α-Halo ketone. Available at: [Link]

-

Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. doi:10.3390/81100793. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. This compound | 40235-68-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of 1-Acetoxy-3-chloroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Acetoxy-3-chloroacetone. Due to the limited availability of experimentally derived spectra for this compound in public databases, this guide presents the available experimental data alongside predicted spectroscopic characteristics. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Chemical Structure and Properties

-

IUPAC Name: (3-chloro-2-oxopropyl) acetate

-

Synonyms: 1-Acetoxy-3-chloro-2-propanone, Chlorohydroxyacetone acetate

-

Molecular Weight: 150.56 g/mol [3]

Spectroscopic Data

The following sections detail the available and predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR (Proton NMR) Data

A proton NMR spectrum provides information about the different types of hydrogen atoms in a molecule.

Table 1: Experimental ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: While a direct experimental ¹H NMR spectrum was not found in the provided search results, analysis of the structure suggests the following expected signals:

Table 2: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.7 | Singlet | 2H | -O-CH₂-C(O)- |

| ~ 4.3 | Singlet | 2H | -C(O)-CH₂-Cl |

| ~ 2.2 | Singlet | 3H | CH₃-C(O)- |

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information on the different carbon environments within a molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 200 | C=O (ketone) |

| ~ 170 | C=O (ester) |

| ~ 68 | -O-CH₂- |

| ~ 48 | -CH₂-Cl |

| ~ 20 | CH₃- |

Prediction based on data for Chloroacetone (¹³C shifts at ~200.3, 48.9, 27.1 ppm)[5] and general chemical shift values.

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~ 1750 | Strong | C=O stretch | Ester carbonyl |

| ~ 1730 | Strong | C=O stretch | Ketone carbonyl |

| ~ 1220 | Strong | C-O stretch | Ester |

| ~ 750 | Strong | C-Cl stretch | Alkyl halide |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

| 150/152 | [M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern) |

| 115 | [M - Cl]⁺ |

| 107 | [M - CH₂CO]⁺ |

| 79 | [CH₂ClCO]⁺ |

| 43 | [CH₃CO]⁺ (likely base peak) |

Prediction based on the fragmentation of similar ketones and esters. The molecular ion is expected to show a characteristic 3:1 intensity ratio for the M and M+2 peaks due to the presence of chlorine.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean vial.[6]

-

Transfer the solution to a 5 mm NMR tube.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[6]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

-

Sample Preparation (for a liquid sample):

-

Instrument Setup:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

-

Ionization and Analysis:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10]

-

For a volatile compound like this, Electron Ionization (EI) is a common method.[11][12] In EI, the sample is bombarded with a high-energy electron beam.[13]

-

The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio and detected.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 40235-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 40235-68-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 10. zefsci.com [zefsci.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Acetoxy-3-chloroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 1-acetoxy-3-chloroacetone, a key chemical intermediate. The document outlines the theoretical basis for the anticipated spectral features, a comprehensive experimental protocol for acquiring the spectrum, and a visualization of the molecular structure and proton relationships. While a definitive, publicly available experimental spectrum with full spectral parameters is not readily accessible, this guide offers a robust theoretical framework for researchers working with this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The expected chemical shifts, multiplicities, and integration values are summarized in the table below. These predictions are based on established principles of NMR spectroscopy, considering the electronic effects of the adjacent functional groups.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (a) | ~2.2 | Singlet (s) | 3H |

| -CH₂Cl (c) | ~4.3 | Singlet (s) | 2H |

| -OCH₂CO- (b) | ~4.8 | Singlet (s) | 2H |

Interpretation of the Predicted Spectrum

The chemical structure of this compound (C₅H₇ClO₃) dictates the number and nature of the signals in its ¹H NMR spectrum. The molecule possesses a plane of symmetry through the carbonyl group, which simplifies the spectrum as there are no vicinal protons to cause spin-spin coupling.

-

-CH₃ (a): The methyl protons of the acetoxy group are in a relatively shielded environment, leading to an expected chemical shift of around 2.2 ppm. This signal is anticipated to be a singlet as there are no adjacent protons.

-

-CH₂Cl (c): The methylene protons adjacent to the chlorine atom and the carbonyl group are significantly deshielded due to the electron-withdrawing nature of both the chlorine and the carbonyl oxygen. This results in a predicted downfield chemical shift of approximately 4.3 ppm. This signal is also expected to be a singlet.

-

-OCH₂CO- (b): The methylene protons situated between the ester oxygen and the carbonyl group are the most deshielded protons in the molecule. The combined electron-withdrawing effects of the ester and ketone functionalities are predicted to shift this signal to around 4.8 ppm. This signal will appear as a singlet.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm provides a convenient internal reference.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.2. Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | ¹H |

| Solvent | CDCl₃ |

| Temperature | 298 K (25 °C) |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| Pulse Width | 90° |

| Acquisition Time | 4.0 s |

| Spectral Width | 16 ppm (-2 to 14 ppm) |

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the chemical shifts and multiplicities to assign the signals to the respective protons in the molecule.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and labels the distinct proton environments.

Caption: Molecular structure of this compound with labeled proton environments.

This guide provides a comprehensive theoretical framework for understanding the ¹H NMR spectrum of this compound. Researchers can utilize this information to aid in the identification and characterization of this compound in their synthetic and analytical workflows.

13C NMR Chemical Shifts of 1-Acetoxy-3-chloroacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-acetoxy-3-chloroacetone. Due to the absence of publicly available experimental spectra for this specific compound, this guide synthesizes predicted data with established principles of NMR spectroscopy to offer a comprehensive understanding of its carbon environment. This document is intended to support researchers in identifying and characterizing this and similar molecules.

Predicted ¹³C NMR Chemical Shift Data

The chemical shifts for the carbon atoms in this compound are influenced by the electronegative chlorine and oxygen atoms, as well as the carbonyl groups of the ketone and ester functionalities. Based on established chemical shift prediction models and analysis of related structural motifs, the following chemical shifts are anticipated.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Structure | Predicted Chemical Shift (ppm) | Influencing Factors |

| C1 | CH₂Cl | ~45-50 | Attached to electronegative chlorine; adjacent to a carbonyl group. |

| C2 | C=O (Ketone) | ~195-205 | Ketone carbonyl carbon, deshielded. |

| C3 | CH₂OAc | ~65-70 | Attached to the ester oxygen, which is deshielding. |

| C4 | C=O (Ester) | ~168-172 | Ester carbonyl carbon, less deshielded than a ketone. |

| C5 | CH₃ | ~20-25 | Methyl group of the acetate, relatively shielded. |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Factors Influencing the Chemical Shifts

The predicted chemical shifts of this compound are governed by several key factors inherent to its molecular structure:

-

Electronegativity: The presence of highly electronegative oxygen and chlorine atoms causes a significant downfield shift (deshielding) for the directly attached carbon atoms (C1 and C3).[1] The electron density around these carbon nuclei is reduced, leading them to resonate at a higher frequency.

-

Hybridization: The sp² hybridized carbonyl carbons (C2 and C4) are significantly deshielded and appear at the downfield end of the spectrum, a characteristic feature of carbonyl groups.[1] In contrast, the sp³ hybridized carbons (C1, C3, and C5) appear at relatively more upfield positions.

-

Inductive and Resonance Effects: The carbonyl group of the ketone (C2) withdraws electron density from the adjacent C1 and C3 carbons, contributing to their deshielding. The ester group also exhibits both inductive and resonance effects that influence the chemical shifts of C3, C4, and C5.

Below is a diagram illustrating the relationship between the molecular structure and the expected ¹³C NMR signals.

Caption: Correlation of carbon atoms in this compound to their predicted ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for acquiring a ¹³C NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

-

Sample Quantity: Weigh approximately 20-50 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

3.2. NMR Instrument Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

Table 2: Suggested NMR Acquisition Parameters

| Parameter | Recommended Setting | Purpose |

| Spectrometer Frequency | ≥ 75 MHz for ¹³C | Higher field strength provides better signal dispersion. |

| Pulse Program | Standard ¹³C observe with proton decoupling | Simplifies the spectrum to singlets for each carbon. |

| Spectral Width | 0 - 220 ppm | To encompass the full range of expected carbon chemical shifts. |

| Acquisition Time | 1-2 seconds | Ensures good digital resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of nuclei between scans, crucial for accurate integration if needed. |

| Number of Scans | 128 - 1024 (or more) | Due to the low natural abundance of ¹³C, multiple scans are required to achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: The chemical shift of each peak is identified and recorded.

The following diagram outlines the general workflow for obtaining and processing the ¹³C NMR data.

Caption: A generalized workflow for the acquisition and processing of a ¹³C NMR spectrum.

This guide provides a foundational understanding of the ¹³C NMR characteristics of this compound. For definitive structural elucidation, it is recommended to complement this data with other spectroscopic techniques such as ¹H NMR, Mass Spectrometry, and Infrared Spectroscopy.

References

An In-depth Technical Guide to the FT-IR Spectrum and Characteristic Peaks of 1-Acetoxy-3-chloroacetone

This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FT-IR) spectrum of 1-acetoxy-3-chloroacetone. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups. This document is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for molecular characterization.

Molecular Structure and Functional Groups

This compound (CAS RN: 40235-68-5) possesses a molecular formula of C₅H₇ClO₃.[1] Its structure contains three key functional groups that give rise to characteristic absorption bands in the infrared spectrum: an ester, a ketone, and an alkyl chloride. The presence of an electronegative chlorine atom on the carbon alpha to the ketone carbonyl group is expected to influence the position of the ketonic carbonyl stretching frequency.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic FT-IR absorption peaks for this compound. The wavenumber ranges are derived from established correlations for similar functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~1765 - 1745 | Strong | Ester | C=O Stretch |

| ~1740 - 1720 | Strong | α-Chloro Ketone | C=O Stretch |

| ~1300 - 1200 | Strong | Ester | C-O Stretch |

| ~1150 - 1000 | Strong | Ester | C-O Stretch |

| ~850 - 550 | Medium to Strong | Alkyl Halide | C-Cl Stretch[2] |

| ~3000 - 2850 | Medium | Alkyl C-H | C-H Stretch |

| ~1450 & ~1375 | Medium | -CH₃ | C-H Bend |

| ~1465 | Medium | -CH₂- | C-H Bend |

Note: The presence of two carbonyl groups (ester and α-chloro ketone) will result in two distinct, strong absorption bands in the 1700-1800 cm⁻¹ region. The α-chloro substitution typically shifts the ketone C=O stretch to a higher frequency than a simple aliphatic ketone (which appears around 1715 cm⁻¹)[3]. Aliphatic esters typically show a C=O stretch in the range of 1750-1735 cm⁻¹.[4] Therefore, two strong peaks are anticipated in this region.

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for acquiring the FT-IR spectrum of a liquid sample such as this compound. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample (liquid)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

3.2. Experimental Workflow Diagram

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Acetoxy-3-chloroacetone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Acetoxy-3-chloroacetone. Understanding these fragmentation pathways is crucial for the structural elucidation and analytical characterization of this and related α-haloketones, which are important intermediates in organic synthesis and drug development.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a series of characteristic fragments resulting from the cleavage of its ester and α-chloroketone moieties. The molecular ion peak is expected at an m/z corresponding to its molecular weight (150.56 g/mol )[1][2]. Due to the presence of a chlorine atom, any chlorine-containing fragment will display a characteristic M+2 isotopic peak with an intensity approximately one-third of the M peak[3].

A summary of the plausible key fragment ions, their mass-to-charge ratios (m/z), and their proposed origins is presented below.

| m/z | Proposed Fragment Ion | Formula | Proposed Origin |

| 150/152 | [C₅H₇ClO₃]⁺ | Molecular Ion | Ionization of the parent molecule |

| 108/110 | [C₃H₄ClO]⁺ | Acylium ion | α-cleavage with loss of acetoxymethyl radical |

| 92/94 | [C₂H₃ClO]⁺ | Acylium ion | Cleavage of the C-C bond between the carbonyl and the acetoxy-bearing carbon |

| 79/81 | [C₂H₂Cl]⁺ | Loss of CO from the [C₃H₄ClO]⁺ fragment | |

| 73 | [C₃H₅O₂]⁺ | Acylium ion | α-cleavage with loss of chloromethyl radical |